3-Isopropyl-6-nitro-1,3-benzoxazol-2-one
Overview
Description
“3-Isopropyl-6-nitro-1,3-benzoxazol-2-one” is a chemical compound with the CAS Number: 32418-08-9 . It has a molecular weight of 222.2 and its IUPAC name is 3-isopropyl-6-nitrobenzo[d]oxazol-2(3H)-one . The compound contains a total of 27 bonds, including 17 non-H bonds, 9 multiple bonds, 2 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 (thio-) carbamate (aromatic), and 1 nitro group (aromatic) .
Molecular Structure Analysis
The InChI code for “3-Isopropyl-6-nitro-1,3-benzoxazol-2-one” is 1S/C10H10N2O4/c1-6(2)11-8-4-3-7(12(14)15)5-9(8)16-10(11)13/h3-6H,1-2H3 . This indicates that the compound has a benzoxazole core with a nitro group at the 6-position and an isopropyl group at the 3-position .Physical And Chemical Properties Analysis
The compound has a molecular weight of 222.2 . It is recommended to be stored in a refrigerator .Scientific Research Applications
Lipophilicity Studies of Benzoxazole Derivatives
Research has explored the lipophilicity of various 1,3-benzoxazol-2(3H)-ones, including nitro derivatives, by employing reversed-phase thin-layer chromatography. This study aids in understanding the hydrophobic characteristics of these compounds, which is crucial for drug development and material science applications. It highlights the differences in lipophilicity between isomeric benzoxazoles, providing insights into their molecular interactions and behavior in biological systems (Skibiński, Sławik, & Kaczkowska, 2011).
Antitubercular Potential
Another study focused on the reaction of potassium 2-benzoxazole sulfonate and its nitro derivatives to create compounds with potential antitubercular actions. This research is part of the ongoing effort to discover new treatments for tuberculosis, showcasing the relevance of benzoxazole derivatives in medicinal chemistry (Sycheva, Kiseleva, & Shchukina, 1967).
Non-linear Optics Applications
The crystal and molecular structures of two isomeric benzoxazoles with nitro groups were investigated for their potential in non-linear optics. This study provides foundational knowledge for the development of materials with specific optical properties, useful in the field of photonics and information technology (Centore, Ciajolo, & Tuzi, 1996).
Photochromic Properties
Research on 2-(3-Nitro-2-pyridylmethyl)benzazoles examined their photochromic properties, which are significant for creating materials that change color in response to light exposure. These findings are applicable in developing smart materials, sensors, and information storage technologies (Zakhs, Ponyaev, Subbotina, & El'tsov, 2001).
Antimicrobial Activity
A study on newly synthesized benzoxazole derivatives evaluated their antimicrobial activities against a variety of pathogens, including Mycobacterium tuberculosis. This research contributes to the ongoing search for new antimicrobial agents, emphasizing the role of benzoxazole derivatives in combating infections (Ertan-Bolelli, Yildiz, & Ozgen-Ozgacar, 2016).
Environmental Degradation Studies
Pantoea ananatis was shown to convert MBOA into a nitro-benzoxazolin-2(3H)-one derivative, illustrating the environmental degradation pathways of benzoxazole-related compounds. This research helps understand how such compounds break down in nature, which is crucial for environmental protection and agricultural practices (Schulz et al., 2018).
properties
IUPAC Name |
6-nitro-3-propan-2-yl-1,3-benzoxazol-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O4/c1-6(2)11-8-4-3-7(12(14)15)5-9(8)16-10(11)13/h3-6H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCJXQVJIUFVRTH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=C(C=C(C=C2)[N+](=O)[O-])OC1=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201253155 | |
Record name | 3-(1-Methylethyl)-6-nitro-2(3H)-benzoxazolone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201253155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Isopropyl-6-nitro-1,3-benzoxazol-2-one | |
CAS RN |
32418-08-9 | |
Record name | 3-(1-Methylethyl)-6-nitro-2(3H)-benzoxazolone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=32418-08-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(1-Methylethyl)-6-nitro-2(3H)-benzoxazolone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201253155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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